Lipophilicity: Intermediate Polarity Between Regioisomers
The computed octanol-water partition coefficient (XLogP3) of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde is 0.9, positioning it between the more lipophilic 5-carbaldehyde regioisomer (XLogP3 = 1.2) and the more polar 1-cyclobutyl-1H-pyrazole-4-carbaldehyde analog (XLogP3 = 0.5) [1][2][3]. This intermediate lipophilicity is quantitatively distinct and may influence passive membrane permeability and solubility in biphasic reaction systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS 1236366-27-0): XLogP3 = 1.2; 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde (CAS 1545675-69-1): XLogP3 = 0.5 |
| Quantified Difference | Target is 0.3 log units less lipophilic than the 5-carbaldehyde regioisomer and 0.4 log units more lipophilic than the direct cyclobutyl analog. |
| Conditions | Computational prediction (XLogP3 3.0 algorithm) as reported by PubChem 2025.04.14 release. |
Why This Matters
Lipophilicity differences of 0.3–0.4 log units can translate into ~2–2.5-fold shifts in partition coefficients, materially affecting extraction efficiency, chromatographic behavior, and biological membrane crossing rates in cell-based assays.
- [1] PubChem. PubChem Compound Summary for CID 64982218, 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde. Computed XLogP3-AA = 0.9. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. PubChem Compound Summary for CID 84651902, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. Computed XLogP3-AA = 1.2. National Center for Biotechnology Information (2026). View Source
- [3] PubChem. PubChem Compound Summary for CID 83872455, 1-cyclobutyl-1H-pyrazole-4-carbaldehyde. Computed XLogP3-AA = 0.5. National Center for Biotechnology Information (2026). View Source
